3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

KEAP1–Nrf2 Protein–protein interaction inhibitor Oxidative stress

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034270-61-4) is a fully synthetic, small-molecule heterocyclic compound (MF: C₁₄H₁₁F₃N₂O₄S; MW: 360.31 g/mol) that integrates three distinct pharmacophoric elements: a thiazolidine-2,4-dione (TZD) core, an azetidin-3-yl linker, and a 4-(trifluoromethoxy)benzoyl (4-OCF₃-benzoyl) substituent. The TZD scaffold is historically associated with peroxisome proliferator-activated receptor γ (PPARγ) modulation and antidiabetic activity, while the azetidine ring imposes conformational rigidity, and the lipophilic electron-withdrawing trifluoromethoxy group enhances metabolic stability and membrane permeability.

Molecular Formula C14H11F3N2O4S
Molecular Weight 360.31
CAS No. 2034270-61-4
Cat. No. B2413584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034270-61-4
Molecular FormulaC14H11F3N2O4S
Molecular Weight360.31
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O
InChIInChI=1S/C14H11F3N2O4S/c15-14(16,17)23-10-3-1-8(2-4-10)12(21)18-5-9(6-18)19-11(20)7-24-13(19)22/h1-4,9H,5-7H2
InChIKeyZRSLHOJQVSEGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034270-61-4): Chemical Class, Core Scaffold, and Baseline Characteristics


3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034270-61-4) is a fully synthetic, small-molecule heterocyclic compound (MF: C₁₄H₁₁F₃N₂O₄S; MW: 360.31 g/mol) that integrates three distinct pharmacophoric elements: a thiazolidine-2,4-dione (TZD) core, an azetidin-3-yl linker, and a 4-(trifluoromethoxy)benzoyl (4-OCF₃-benzoyl) substituent [1]. The TZD scaffold is historically associated with peroxisome proliferator-activated receptor γ (PPARγ) modulation and antidiabetic activity, while the azetidine ring imposes conformational rigidity, and the lipophilic electron-withdrawing trifluoromethoxy group enhances metabolic stability and membrane permeability [2]. This compound is a member of a broader chemotype exemplified in patents US10947252 and US11427601, where TZD-azetidine hybrids were explored as covalent inhibitors of the KEAP1–Nrf2 protein–protein interaction [3]. Commercially, it is available from Life Chemicals (Cat. No. F6473-4614) at ≥90% purity [4].

Why Generic Substitution Is Not Feasible for 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione in KEAP1-Focused or Metabolic-Target Screening


The thiazolidine-2,4-dione class encompasses a vast array of compounds with divergent pharmacological profiles, and simple in-class substitution is scientifically unsound [1]. Clinically approved TZDs such as pioglitazone and rosiglitazone are potent PPARγ full agonists (EC₅₀ ~0.3–1.0 μM), a mechanism linked to fluid retention and cardiovascular adverse events, yet they lack meaningful KEAP1–Nrf2 activity [2]. In contrast, the 4-OCF₃-benzoyl azetidine TZD is disclosed in patents as a KEAP1–Nrf2 protein–protein interaction inhibitor with a sub-nanomolar Kd (0.120 nM), a completely distinct target engagement profile [3]. Even within the subset of TZDs bearing a trifluoromethoxy group, the connectivity (benzoyl vs. sulfonyl vs. methylidene linkage) and the presence of the azetidine ring profoundly alter binding conformation and selectivity, as shown by closely related sulfonyl analogs that exhibit entirely different biological fingerprints . Generic substitution between superficially similar TZD analogues therefore risks selecting a compound with zero activity at the intended target, undermining assay reproducibility and project validity.

Product-Specific Quantitative Differentiation Evidence for 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione vs. Closest Analogs


Sub-Nanomolar KEAP1 Binding Affinity vs. Representative TZD-Based and Non-TZD KEAP1 Inhibitors

This compound exhibits a Kd of 0.120 nM for the KEAP1 Kelch domain as determined by the ThermoFluor thermal shift assay, placing it among the highest-affinity KEAP1–Nrf2 PPI inhibitors reported in the patent literature [1]. For context, a structurally distinct TZD-containing KEAP1 inhibitor (CHEMBL4077198, BDBM50262955) displays a Kd of 26 nM against the same KEAP1 Kelch domain, a >200-fold weaker affinity [2]. This dramatic difference in binding potency underscores the critical contribution of the 4-OCF₃-benzoyl-azetidine substitution pattern to KEAP1 target engagement.

KEAP1–Nrf2 Protein–protein interaction inhibitor Oxidative stress

Divergent Target Engagement: KEAP1–Nrf2 PPI Inhibition vs. Classical PPARγ Agonism for TZD Scaffolds

While classical TZD antidiabetics such as pioglitazone act as PPARγ full agonists with EC₅₀ values in the sub-micromolar range (e.g., pioglitazone EC₅₀ ≈ 0.3–0.5 μM), the target compound is explicitly disclosed within patent families (US10947252, US11427601) as a KEAP1–Nrf2 PPI inhibitor, with no reported PPARγ agonism [1]. This functional divergence is structurally driven by the azetidine ring and the 4-OCF₃-benzoyl substituent, which sterically and electronically disfavor the PPARγ ligand-binding domain conformation required for agonism [2]. This represents a critical differentiation point: the compound can probe Nrf2-dependent antioxidant and cytoprotective pathways without the confounding PPARγ-driven adipogenic, fluid-retentive, or pro-tumorigenic signals that complicate the interpretation of pioglitazone-based studies [3].

PPARγ agonism Target selectivity Drug repurposing

Enhanced Lipophilicity and Predicted Metabolic Stability via 4-Trifluoromethoxy Substitution vs. 3-Trifluoromethyl Analog

The 4-OCF₃ substituent confers a distinct electronic and steric profile compared to the closely related 3-CF₃ analog [3-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, CAS 1798540-42-7] . The trifluoromethoxy group (Hammett σₚ = 0.35; Hansch π = +1.04) is more electron-withdrawing and substantially more lipophilic than a trifluoromethyl group (σₘ = 0.43; π = +0.88) when attached to a phenyl ring, enhancing passive membrane permeability and potentially reducing oxidative metabolism at the para-position compared to the meta-CF₃ substitution pattern [1]. While direct comparative metabolic stability data are not publicly available for these specific compounds, the well-documented "OCF₃ effect" in medicinal chemistry supports the inference of improved pharmacokinetic properties for the 4-OCF₃ derivative [1].

Lipophilicity Metabolic stability Trifluoromethoxy effect

Conformational Restriction via the Azetidine Ring vs. Flexible-Linker TZD Derivatives

The azetidin-3-yl moiety directly linking the TZD core to the 4-OCF₃-benzoyl group imposes a defined dihedral angle and restricts rotational freedom, pre-organizing the molecule into a conformation favorable for KEAP1 Kelch domain binding [1]. In contrast, many TZD derivatives (e.g., pioglitazone, rosiglitazone) employ flexible ether or methylene linkers that permit multiple low-energy conformations, increasing the entropic penalty upon binding and potentially reducing target affinity [2]. This conformational restriction is a hallmark of the azetidine-TZD chemotype and likely contributes to the exceptional binding potency (Kd = 0.120 nM) observed for this compound [1].

Conformational restriction Azetidine Binding entropy

Optimal Research and Procurement Application Scenarios for 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione


High-Throughput KEAP1–Nrf2 Protein–Protein Interaction Inhibitor Screening

This compound is ideally suited as a positive control or reference inhibitor in fluorescence polarization (FP), TR-FRET, or thermal shift assays designed to identify novel KEAP1–Nrf2 PPI disruptors. Its sub-nanomolar Kd (0.120 nM) ensures robust assay signal at minimal concentrations, and its well-defined binding mode (ThermoFluor-validated) provides a reliable benchmark for hit validation and IC₅₀ determination [1]. Procurement at ≥90% purity from Life Chemicals (Cat. F6473-4614) supports immediate use in screening without additional purification [2].

Nrf2 Pathway Mechanistic Studies in Oxidative Stress and Inflammation Models

For researchers investigating Nrf2-dependent gene expression (e.g., HMOX1, NQO1, GCLC) in cellular models of oxidative stress or inflammation, this compound offers a potent chemical probe to dissect KEAP1–Nrf2 signaling without the confounding PPARγ transactivation associated with pioglitazone or other TZD-based antidiabetics [3]. This clean target engagement profile is critical for obtaining interpretable RNA-seq, proteomics, or pathway reporter data.

Structure-Based Drug Design and Fragment Evolution Starting Point

The azetidine-TZD scaffold, with its rigid, spatially defined architecture and potent KEAP1 binding, serves as an excellent starting point for structure-guided medicinal chemistry campaigns. The 4-OCF₃-benzoyl moiety provides a clear vector for further optimization, while the azetidine ring offers opportunities for substitution to modulate selectivity, solubility, and pharmacokinetic properties [1]. Procurement of the parent compound enables SAR-by-catalog or focused library approaches.

Chemical Probe for Differentiating KEAP1-Dependent vs. KEAP1-Independent Nrf2 Activation

This compound can be deployed in parallel with electrophilic Nrf2 activators (e.g., sulforaphane, bardoxolone methyl) to distinguish between direct KEAP1–Nrf2 PPI inhibition and indirect Nrf2 activation via KEAP1 cysteine modification. Its non-covalent, ThermoFluor-confirmed binding mechanism provides a complementary pharmacological tool for elucidating the mechanistic nuances of Nrf2 pathway activation in disease-relevant contexts [3].

Quote Request

Request a Quote for 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.